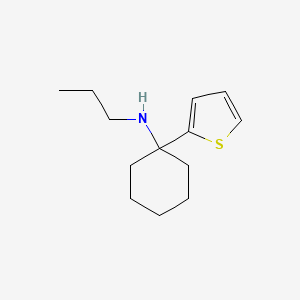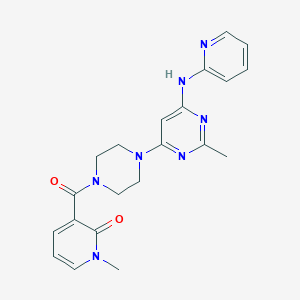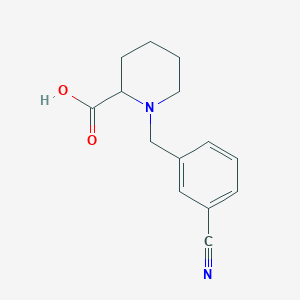
1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate is a complex organic compound that features both ester and silane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate typically involves a multi-step process. The key steps include:
Esterification: The initial step involves the esterification of 2-ethyl-2,4,4-trimethylpentanedioic acid with methanol to form the corresponding methyl ester.
Silylation: The next step involves the reaction of the methyl ester with 3-trimethoxysilylpropyl chloride under basic conditions to introduce the trimethoxysilylpropyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the silicon atom.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Ester Hydrolysis: Acidic or basic aqueous solutions.
Substitution Reactions: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Silanols and siloxanes.
Ester Hydrolysis: 2-ethyl-2,4,4-trimethylpentanedioic acid and methanol.
Substitution Reactions: Substituted silanes.
Scientific Research Applications
1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate has several scientific research applications:
Materials Science: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic materials.
Chemistry: Employed in the synthesis of hybrid organic-inorganic materials.
Biology: Potential use in the development of biocompatible materials for medical applications.
Industry: Utilized in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability.
Mechanism of Action
The compound exerts its effects primarily through the formation of strong covalent bonds between the silane group and various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with other silanols or hydroxyl groups on surfaces. This mechanism enhances the adhesion and compatibility of the compound with different materials.
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Another silane coupling agent used in similar applications.
N-(3-trimethoxysilylpropyl)diethylenetriamine: A silane compound with multiple amine groups, used for surface modification and adhesion promotion.
Uniqueness
1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate is unique due to its combination of ester and silane functionalities, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form strong covalent bonds with both organic and inorganic materials makes it particularly valuable in the development of advanced materials and coatings.
Properties
CAS No. |
26936-30-1 |
|---|---|
Molecular Formula |
C17H34O7Si |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate |
InChI |
InChI=1S/C17H34O7Si/c1-9-17(4,15(19)20-5)13-16(2,3)14(18)24-11-10-12-25(21-6,22-7)23-8/h9-13H2,1-8H3 |
InChI Key |
QWWNLTZXUBYHRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(C)(C)C(=O)OCCC[Si](OC)(OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


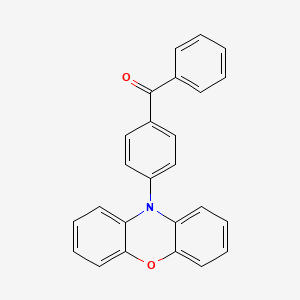

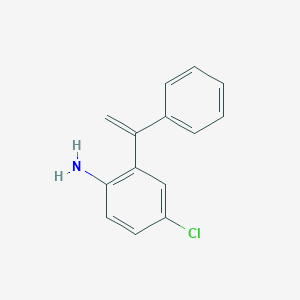
![N-methyl-1-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B14133116.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14133123.png)
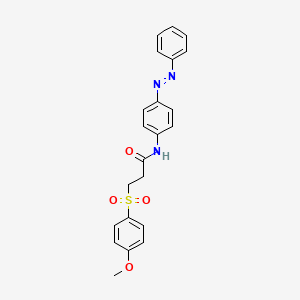
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14133127.png)
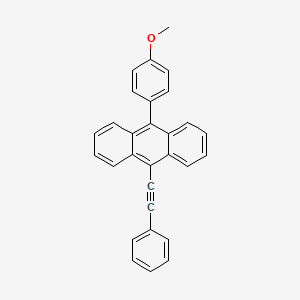
![(1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide](/img/structure/B14133149.png)
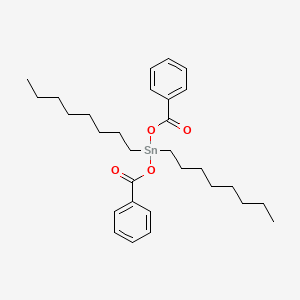
![N'-[2-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B14133167.png)
